molecular formula C13H21NO B2386853 N-(4-methylidenecyclohexyl)cyclopentanecarboxamide CAS No. 2097863-31-3

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide

Cat. No.: B2386853
CAS No.: 2097863-31-3
M. Wt: 207.317
InChI Key: JMLDPLQMUGOPHE-UHFFFAOYSA-N
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Description

It was first synthesized in the 1970s and has since been utilized in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves several steps, starting with the preparation of the cyclohexyl and cyclopentane rings. The key steps include:

    Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Introduction of the Methylidene Group: The methylidene group is introduced via a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.

    Formation of the Cyclopentane Ring: The cyclopentane ring is formed through a series of cyclization reactions.

    Amidation: The final step involves the reaction of the cyclohexyl and cyclopentane intermediates with an amine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: To reduce intermediates and form the desired rings.

    Wittig Reaction:

    Amidation: Using efficient catalysts and solvents to achieve high conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides, amines, or thiols.

Major Products

The major products formed from these reactions include various substituted cyclohexyl and cyclopentane derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its interactions with biological receptors, particularly cannabinoid receptors, to understand its pharmacological effects.

    Medicine: Explored for its potential therapeutic effects, including pain relief and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)cyclopentanecarboxamide involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, modulating various signaling pathways and physiological responses. The primary molecular targets include:

    Cannabinoid Receptor 1 (CB1): Involved in the regulation of neurotransmitter release.

    Cannabinoid Receptor 2 (CB2): Associated with immune response modulation.

Comparison with Similar Compounds

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide is unique compared to other similar compounds due to its specific structural features and pharmacological profile. Similar compounds include:

    N-(4-methylcyclohexyl)cyclopentanecarboxamide: Lacks the methylidene group, resulting in different chemical and biological properties.

    BI 99179: A potent and selective inhibitor of fatty acid synthase, with a different mechanism of action and applications.

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-10-6-8-12(9-7-10)14-13(15)11-4-2-3-5-11/h11-12H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLDPLQMUGOPHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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